(R)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine
Description
(R)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine is a pyrrolobenzodiazepine (PBD) derivative characterized by a bicyclic framework integrating a diazepine ring fused with a pyrrolidine moiety. The compound features methoxy substitutions at positions 7 and 8 on the benzodiazepine ring and a hexahydro configuration, which confers structural rigidity and modulates biological activity . Key physicochemical properties include a molecular formula of C₁₄H₁₄N₂O₂, molecular weight of 242.27 g/mol, and a boiling point of 453°C at 760 mmHg . The R-configuration at the 11a position is critical for stereospecific interactions, particularly in DNA minor groove binding, a hallmark of PBDs .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(6aR)-2,3-dimethoxy-6,6a,7,8,9,11-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine |
InChI |
InChI=1S/C14H20N2O2/c1-17-13-6-10-9-16-5-3-4-11(16)8-15-12(10)7-14(13)18-2/h6-7,11,15H,3-5,8-9H2,1-2H3/t11-/m1/s1 |
InChI Key |
GXCQIJGEQHNCAU-LLVKDONJSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)CN3CCC[C@@H]3CN2)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CN3CCCC3CN2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amines (N5 and N10) in the diazepine ring undergo alkylation and acylation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C | N5- or N10-alkylated derivatives | Steric hindrance from the methoxy groups reduces reactivity at N10, favoring N5 substitution. |
| N-Acylation | Acetyl chloride, CH₂Cl₂, 0°C → RT | N-Acetylated analogs | Acylation occurs selectively at N5 due to higher nucleophilicity. |
Mechanistic Insight : The electron-rich methoxy groups at C7 and C8 stabilize transition states via resonance, directing electrophilic attack to specific nitrogen sites.
Oxidation Reactions
The diazepine ring is susceptible to oxidative modifications:
Diazepine Ring Oxidation
-
Reagents : KMnO₄ in H₂SO₄/H₂O (pH < 3).
-
Product : 5,11-Diketone derivative via C10–C11 bond cleavage.
Structural Analysis :
Acid-Catalyzed Ring-Opening
Protonation of the diazepine nitrogen under acidic conditions leads to ring scission:
| Conditions | Product | Applications |
|---|---|---|
| HCl (conc.), reflux, 6h | Linear diamine intermediate | Used to synthesize derivatives via re-cyclization with aldehydes . |
Key Factor : The reaction rate is pH-dependent, with optimal cleavage at pH < 1.
Electrophilic Aromatic Substitution
The benzo ring undergoes regioselective substitution:
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C9 | Major product due to meta-directing methoxy groups . |
| Bromination | Br₂, FeBr₃ | C6 | Minor product (ortho to methoxy) . |
Computational Support : DFT studies confirm preferential C9 nitration due to lower activation energy (ΔG‡ = 18.3 kcal/mol) compared to C6 (ΔG‡ = 22.1 kcal/mol) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of halogenated analogs:
Suzuki–Miyaura Coupling
-
Substrate : C9-brominated derivative.
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.
Limitation : Direct functionalization of the parent compound requires prior halogenation .
Stereochemical Influence on Reactivity
The (R)-configuration at C11a impacts reaction outcomes:
-
Epimerization Risk : Basic conditions (pH > 10) induce partial racemization (≤12%).
-
Chiral Induction : Asymmetric alkylation using (–)-sparteine achieves 94% ee for N5-methyl derivatives.
Stability Under Ambient Conditions
-
Thermal Stability : Decomposes above 200°C (TGA data).
-
Light Sensitivity : UV irradiation (254 nm, 24h) causes 15% degradation via radical pathways.
Scientific Research Applications
®-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their substitution patterns:
Key Observations :
- Methoxy vs.
- Dione Functionalization : The dihydro-dione derivative (CAS 2254419-02-6) lacks methoxy groups but introduces ketone functionalities, which may alter DNA-binding kinetics .
- Stereochemistry : The R-configuration in the target compound contrasts with the S-configuration in CAS 130477-46-2, affecting enantioselective interactions .
Biological Activity
(R)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine is a compound that belongs to the class of pyrrolo[1,2-a][1,4]benzodiazepines. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in various medical fields. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₂₀N₂O₂
- CAS Number : 250714-61-5
- Molecular Weight : 248.33 g/mol
The compound features a unique structure that allows it to interact with various biological targets. Its dimethoxy substituents at positions 7 and 8 are significant for its biological activity.
Anticancer Activity
Pyrrolo[1,2-a][1,4]benzodiazepines have been studied for their anticancer properties. Research indicates that these compounds can intercalate into DNA and exhibit cytotoxic effects against various cancer cell lines. The mechanism involves alkylation of DNA bases, which disrupts replication and transcription processes.
Key Findings :
- In vitro Studies : Compounds similar to (R)-7,8-dimethoxy derivatives have shown significant cytotoxicity against human tumor xenografts in experimental models .
- Mechanism of Action : The interaction with minor grooves in DNA allows these compounds to selectively bind to specific sequences, enhancing their anticancer potential .
Antiviral Activity
Pyrrolo[1,4]benzodiazepines have demonstrated efficacy as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This property is attributed to their ability to bind to the enzyme and prevent viral replication.
Research Insights :
- Potency : Some analogues have shown IC90 values as low as 0.29 μg/mL against HIV-1 reverse transcriptase .
- Structure-Activity Relationship (SAR) : Modifications at the benzodiazepine core can enhance antiviral activity .
CNS Activity
The compound has also been evaluated for its central nervous system (CNS) effects. Pyrrolo[1,2-a][1,4]benzodiazepines exhibit sedative and anticonvulsant properties.
Notable Effects :
- Sedative Properties : The compound has been associated with significant sedative effects in animal models .
- Anticonvulsant Activity : Studies suggest potential use in treating epilepsy due to its ability to modulate neurotransmitter systems .
Case Studies
Several studies have focused on the biological activity of related compounds within the pyrrolo[1,2-a][1,4]benzodiazepine class:
| Study | Findings |
|---|---|
| Bose et al. (1992) | Demonstrated anticancer activity against human tumor xenografts using pyrrolo[2,1-c][1,4]benzodiazepines. |
| Cargill et al. (1974) | Reported on the synthesis and biological evaluation of pyrrolo[1,4]benzodiazepines with significant antiviral properties. |
| Gregson et al. (2004) | Investigated the structure-activity relationships leading to enhanced cytotoxicity in cancer cells. |
Q & A
Q. Q1. What are the standard synthetic routes for preparing (R)-7,8-dimethoxy derivatives of pyrrolobenzodiazepine scaffolds?
A1. A common method involves condensation reactions of substituted amines with Grignard reagents or benzotriazole intermediates. For example, 3-(pyrrol-1-yl)-1-propylamine can react with (1-hydroxymethyl)benzotriazole under acidic conditions, followed by nucleophilic substitution with Grignard reagents to introduce alkyl/aryl groups. Purification via column chromatography (hexane/ethyl acetate eluent) yields products with 25–51% efficiency .
Q. Q2. How is the stereochemistry of the (R)-configuration at the 11a position confirmed experimentally?
A2. X-ray crystallography (e.g., Acta Crystallographica Section E reports) and chiral HPLC are standard. For example, crystallographic data for related hexahydro-pyrrolobenzodiazepine diones confirm spatial arrangements of substituents, while and NMR data validate stereospecific shifts .
Advanced Synthetic Optimization
Q. Q3. What strategies resolve low yields in nucleophilic substitution steps during synthesis?
A3. Key variables include solvent polarity (THF vs. chloroform), reaction temperature (0°C vs. RT), and stoichiometric ratios. For instance, Grignard reagent excess (1.5 equiv.) improves substitution efficiency. Molecular sieves or drying agents (NaSO) enhance reaction kinetics by scavenging water .
Q. Q4. How can computational modeling predict regioselectivity in benzodiazepine ring formation?
A4. Density Functional Theory (DFT) calculations compare energy barriers for cyclization pathways. For example, theoretical NMR shifts (vs. experimental data) validate preferred intermediates, guiding solvent selection (e.g., THF stabilizes transition states) .
Structural and Spectroscopic Analysis
Q. Q5. How are 1H^{1}\text{H}1H NMR spectral contradictions (e.g., split signals) resolved for hexahydro-benzodiazepines?
A5. Dynamic NMR (DNMR) analysis at variable temperatures distinguishes conformational isomers. For example, coalescence temperatures for methylene protons in the diazepine ring reveal slow interconversion between chair and boat conformers .
Q. Q6. What crystallographic parameters indicate stability in solid-state structures?
A6. Hydrogen-bonding networks (e.g., N–H···O interactions) and torsion angles (<5° deviation from ideal values) correlate with thermal stability. For 2-hydroxy derivatives, intramolecular H-bonds reduce solubility in nonpolar solvents .
Biological and Environmental Implications
Q. Q7. What methodologies assess the environmental persistence of pyrrolobenzodiazepines?
A7. Long-term studies (e.g., INCHEMBIOL Project) evaluate hydrolysis rates (pH 4–9), photodegradation (UV-Vis), and biodegradation (microbial assays). Accelerated stability testing (40°C/75% RH) predicts half-lives in aquatic systems .
Q. Q8. How is in vitro cytotoxicity screened for (R)-7,8-dimethoxy derivatives?
A8. MTT assays using human cell lines (e.g., HepG2) quantify IC values. For related compounds, intraperitoneal LD >1 g/kg in mice suggests low acute toxicity, but metabolite profiling (LC-MS) identifies reactive intermediates .
Data Contradiction and Reproducibility
Q. Q9. How are discrepancies between theoretical and experimental melting points addressed?
A9. Recrystallization in mixed solvents (e.g., ethanol/water) improves purity. For example, a 5°C gap between calculated (DFT) and observed melting points may indicate polymorphic forms, resolved via powder XRD .
Q. Q10. What statistical methods validate reproducibility in column chromatography outcomes?
A10. ANOVA compares eluent ratios (hexane/ethyl acetate = 7:1 vs. 3:1) across replicates. Retention factor () consistency (±0.05) and TLC monitoring ensure batch-to-batch reproducibility .
Advanced Mechanistic Studies
Q. Q11. How is the reaction mechanism for benzotriazole-mediated cyclization elucidated?
A11. Isotopic labeling (e.g., -Benzotriazole) tracks intermediate formation. Kinetic studies (stopped-flow NMR) identify rate-determining steps, such as benzotriazole displacement by Grignard reagents .
Q. Q12. What techniques probe electron distribution in the diazepine ring during substitution reactions?
A12. Cyclic voltammetry (CV) measures redox potentials, while Frontier Molecular Orbital (FMO) analysis predicts nucleophilic attack sites. For example, LUMO localization at C2 explains preferential alkylation .
Stability and Degradation
Q. Q13. What conditions accelerate hydrolytic degradation of the diazepine ring?
A13. Acidic hydrolysis (0.1 M HCl, 60°C) cleaves the ring within 24 hours. LC-MS identifies degradation products (e.g., substituted pyrrolidines), guiding storage recommendations (desiccants, inert atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
